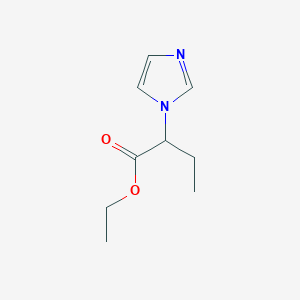![molecular formula C17H19N3O4S B2412286 1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899743-22-7](/img/structure/B2412286.png)
1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis and Biological Potency
Decarboxylation and Thiamine Analogues
Early research explored the decarboxylation mechanisms of pyruvate by thiamine and its analogues, laying foundational understanding for biochemical reactions involving similar compounds (Yount & Metzler, 1959).
HIV Reverse Transcriptase Inhibition
Design of novel dihydroalkoxybenzyloxopyrimidine (DABO) derivatives targeting HIV reverse transcriptase demonstrated the potential of pyrimidinone derivatives in viral inhibition, with significant implications for anti-HIV therapies (Sudbeck et al., 1998).
Chemical Synthesis and Biological Applications
Biologically Potent Agents
The synthesis of methylene-bis-pyrimidinyl-spiro-4-thiazolidinones showcased a method for creating biologically active agents, hinting at the versatility of pyrimidinone derivatives in medicinal chemistry (Srinivas et al., 2008).
Sensor Development
Pyrimidine derivatives have been used to develop colorimetric and fluorometric sensors, demonstrating their utility in chemical sensing and potential application in diagnostic tools (Gupta et al., 2016).
Anticancer and Antimicrobial Research
Anticancer Activity
Certain pyrimidine derivatives were found to possess anticancer activities, showcasing the potential for such compounds in developing therapeutic agents for cancer treatment (Nagaraju et al., 2020).
Antimicrobial Activities
Synthesized thieno and furopyrimidine derivatives exhibited antimicrobial activities, highlighting their potential use in combating bacterial and fungal infections (Hossain & Bhuiyan, 2009).
Bioactivity Evaluation
Novel pyrazolone derivatives attached to a pyrimidine moiety were evaluated for their anti-inflammatory, analgesic, and antipyretic activities, suggesting the therapeutic potential of pyrimidine derivatives in managing pain and inflammation (Antre et al., 2011).
properties
IUPAC Name |
1-(3-hydroxypropyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-9-3-8-19-15-7-2-6-14(15)16(18-17(19)22)25-11-12-4-1-5-13(10-12)20(23)24/h1,4-5,10,21H,2-3,6-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYAVFOSYCWMEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

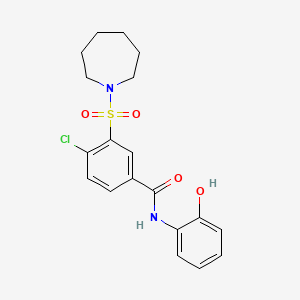

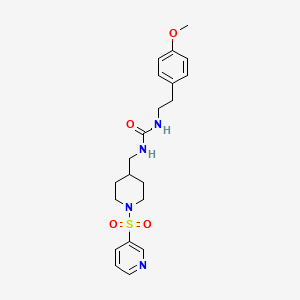
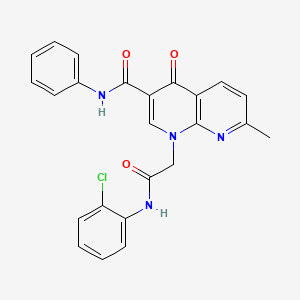
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)
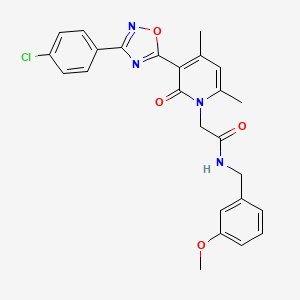

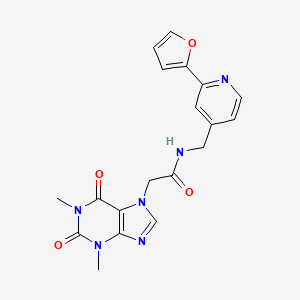
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)



